molecular formula C10H9N3S2 B087079 1-Phenyl-3-(2-thiazolyl)-2-thiourea CAS No. 14901-16-7

1-Phenyl-3-(2-thiazolyl)-2-thiourea

Cat. No. B087079
CAS RN: 14901-16-7
M. Wt: 235.3 g/mol
InChI Key: GCZZOZBWAZHCAN-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor . It has been investigated as a potential therapeutic application for neurodegenerative disease caused by 6-hydroxydopamine . It is also known to inhibit melanogenesis .


Molecular Structure Analysis

The empirical formula of 1-Phenyl-3-(2-thiazolyl)-2-thiourea is C10H9N3S2. It has a molecular weight of 235.33 . The SMILES string representation of its structure is S=C(Nc1ccccc1)Nc2nccs2 .


Physical And Chemical Properties Analysis

1-Phenyl-3-(2-thiazolyl)-2-thiourea has a melting point of 183-185°C (dec.) (lit.) .

Scientific Research Applications

  • Neuroprotective Effects : 1-Phenyl-3-(2-thiazolyl)-2-thiourea has been shown to protect adrenergic nerve plexus in mice from the destructive action of neurotoxins like 5,7-dihydroxytryptamine and 6-hydroxydopamine, indicating potential neuroprotective properties (Allis & Cohen, 1977), (Cohen et al., 1975).

  • Applications in Organic Synthesis and Drug Design : Studies have focused on the structural analysis and regioselectivity of thiourea derivatives in the synthesis of potential drugs. Quantum chemical calculations and physico-chemical studies have been employed to understand the reaction mechanisms and properties of these compounds (Perekhoda et al., 2017).

  • Inhibition of Melanogenesis : Research has demonstrated that 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanin biosynthesis in human epidermal melanocytes, indicating potential use as a depigmentation agent for hyperpigmentation disorders (Kim et al., 2016).

  • Development of Antiallergy Agents : Thiourea derivatives have been synthesized and tested for antiallergy activity, showing significant potency and providing insights for pharmacological evaluation (Hargrave et al., 1983).

  • Ytterbium Ion-Selective Sensors : 1-Phenyl-3-(2-thiazolyl)-2-thiourea has been used in the development of ytterbium ion-selective sensors, demonstrating its application in analytical chemistry (Singh et al., 2007).

  • Potential Antiparkinson Activity : Research has indicated that thiourea derivatives, including 1-Phenyl-3-(2-thiazolyl)-2-thiourea, have potential antiparkinson, temperature-lowering, calming, and muscle-relaxing properties (Kreutzberger & Daus, 1988).

  • Uranium(VI) Photometric Determination : The compound has been used in the development of a method for the photometric determination of uranium(VI), highlighting its role in nuclear and environmental science (Chandak et al., 1996).

  • Cytotoxic and Anti-HIV Properties : Research has explored the cytotoxicity against cancer cells and anti-HIV properties of thiourea derivatives, contributing to the development of new therapeutic agents (Bielenica et al., 2017).

  • Antimicrobial and Anti-Biofilm Activities : Thiourea derivatives have been studied for their antimicrobial and anti-biofilm activities against various microorganisms, including bacteria and fungi, suggesting their potential in combating infectious diseases (Stefanska et al., 2015).

  • Effect on Drug Metabolism : Studies have investigated the impact of 1-Phenyl-3-(2-thiazolyl)-2-thiourea on drug metabolism in rats, providing insights into its interactions with other pharmaceutical agents (Smith et al., 1980).

  • Activation of Autophagy in Zebrafish Embryos : The compound has been reported to activate autophagy in zebrafish embryos, suggesting a role in biological processes related to development and disease (Chen et al., 2020).

  • Anticancer, Antiglycation, and Antioxidant Activities : Thiourea analogs have been synthesized and evaluated for their anticancer, antiglycation, and antioxidant activities, contributing to the development of novel therapeutic agents (Taha et al., 2023).

  • In Vivo Metabolism Study : The metabolism of N-phenyl-N′-(3,5-dimethylpyrazole-4-yl) thiourea in rats has been studied, providing insights into the pharmacokinetics and pharmacodynamics of thiourea derivatives (Kaymakçıoğlu et al., 2003).

  • Antimicrobial Activities of Novel Derivatives : Synthesis and evaluation of novel thiourea derivatives for their antimicrobial activities have been reported, highlighting their potential in drug discovery (Saljooghi et al., 2017).

  • Synthesis of Biodynamic Agents : The synthesis of isoxazolyl thiazolyl thiazolidinones as potential biodynamic agents has been explored, further illustrating the versatility of thiourea derivatives in medicinal chemistry (Rajanarendar et al., 2009).

properties

IUPAC Name

1-phenyl-3-(1,3-thiazol-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZZOZBWAZHCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164153
Record name Phenylthiazolylthiourea
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Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(2-thiazolyl)-2-thiourea

CAS RN

14901-16-7
Record name 1-Phenyl-3-(2-thiazolyl)-2-thiourea
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Record name Phenylthiazolylthiourea
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Record name Thiourea, N-phenyl-N'-2-thiazolyl-
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Record name Phenylthiazolylthiourea
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Record name 1-phenyl-3-(thiazol-2-yl)thiourea
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Record name PHENYLTHIAZOLYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
G Cohen, RE Heikkila, B Allis, F Cabbat… - … of Pharmacology and …, 1976 - Citeseer
DEMBIEC, DANA MACNAMER, CATHERINE MYTILINEOU AND BRADLEY WINSTON: Destruction of sympathetic nerve terminals by 6-hydroxydopamine: Protection by 1-phenyl-3-(2-…
Number of citations: 145 citeseerx.ist.psu.edu
YH Kim, JI Park, CH Myung, JE Lee, S Bang… - Archives of …, 2016 - Springer
Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) is a well-characterized dopamine β-hydroxylase inhibitor that prevents 6-hydroxydopamine-induced degenerative neuronal disease. However, …
Number of citations: 6 link.springer.com
GA Johnson, SJ Boukma, EG Kim - Journal of Pharmacology and …, 1970 - ASPET
Inhibition of dopamine β-hydroxylase by U-14,624 results in a specific depletion of norepinephrine (NE) in both mouse brain and rat brain. A single dose of 25 mg/kg significantly …
Number of citations: 80 jpet.aspetjournals.org
HN Bhargava, EL Way - Journal of Pharmacology and Experimental …, 1974 - ASPET
The administration of 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTT) partially inhibited the development of tolerance to and physical dependence on morphine in the mouse. Reduction of …
Number of citations: 37 jpet.aspetjournals.org
SO Irem - 1990 - scholarworks.umt.edu
Background: 1-Phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) was synthesized by Uno (1960) from 2-aminothiazole and phenylisothiocyanate. U-14,624 was expected to function as a …
Number of citations: 0 scholarworks.umt.edu
B Allis, G Cohen - European Journal of Pharmacology, 1977 - Elsevier
Short commumcatmn THE NEUROTOXICITY OF 5,7-DIHYDROXYTRYPTAMINE IN THE MOUSE ATRIUM" PROTECTION BY 1-PHENYL-3-(2-THIAZOLYL)- Page 1 European Journal …
Number of citations: 17 www.sciencedirect.com
JR Smith, IW Waters, LW Masten - Biochemical Pharmacology, 1980 - Elsevier
Male rats injected with 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) (25 mg/kg/day ip) for 3 days prior to induction of anesthesia with pentobarbital (40 mg/kg, ip) slept significantly (P < …
Number of citations: 1 www.sciencedirect.com
MD Rudd, SV Lindeman, S Husebye - Phosphorus, Sulfur, and …, 1997 - Taylor & Francis
The divalent tellurium title complex (II) has been synthesized by addition of Ph 2 Te 2 and Br 2 to the ligand 1-phenyl-3-(2-thiazolyl)-2-thiourea (I).The molecular structures of I and II …
Number of citations: 5 www.tandfonline.com
AK Singh, AK Jain, S Mehtab - Analytica chimica acta, 2007 - Elsevier
Plasticized membranes using 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTT) and 1-phenyl-3-(2-thiazolyl)-2-urea (PTU) have been prepared and explored as ytterbium ion-selective sensors. …
Number of citations: 21 www.sciencedirect.com
SO Irem, JR Smith… - Proceedings of the …, 1990 - pubmed.ncbi.nlm.nih.gov
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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